2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluorobenzonitrile with sodium azide to form 2-fluorophenyltetrazole. This intermediate is then reacted with ethylenediamine to produce the final product, which is subsequently converted to its hydrochloride salt form. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the tetrazole ring can be substituted with different nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride can be compared with other similar compounds, such as:
2-[5-(2-Fluorophenyl)-2H-tetrazol-2-yl]ethan-1-ol: This compound has a similar structure but differs in the functional group attached to the ethane chain.
2-[5-(2-Fluorophenyl)-2H-tetrazol-2-yl]ethanamine: This is the base form of the hydrochloride salt and has similar chemical properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C9H10FN5·HCl
- CAS Number : 2470437-86-4
The compound features a tetrazole ring, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of 2-Fluorophenyltetrazole : This is achieved by reacting 2-fluorobenzonitrile with sodium azide.
- Reaction with Ethylenediamine : The intermediate tetrazole is then reacted with ethylenediamine to form the final product.
- Hydrochloride Salt Formation : The compound is converted to its hydrochloride salt for improved stability and solubility.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Receptors : It may bind to various receptors involved in neurotransmission and inflammation.
- Enzymes : The compound can modulate enzyme activity, affecting metabolic pathways.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological properties:
-
Antimicrobial Activity
- Studies suggest that this compound has potential antibacterial and antifungal properties. In vitro tests have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains.
Microorganism Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL C. albicans 8 µg/mL -
Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation in animal models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
-
Neuroprotective Effects
- Preliminary studies indicate that it may protect neuronal cells from oxidative stress, potentially useful in neurodegenerative disease models.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .
-
Inflammation Model Study :
- In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating anti-inflammatory properties .
-
Neuroprotection Research :
- A recent investigation explored its neuroprotective effects in a model of Alzheimer's disease, showing reduced apoptosis in neuronal cells treated with the compound .
Comparison with Similar Compounds
When compared to structurally similar compounds, such as 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride, this compound demonstrates enhanced potency against certain microbial strains and improved pharmacokinetic profiles due to the fluorine substitution .
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine | High | Moderate |
1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine | Moderate | Low |
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN5.ClH/c10-8-4-2-1-3-7(8)9-12-14-15(13-9)6-5-11;/h1-4H,5-6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHREKUDQFZYAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CCN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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